molecular formula C17H18O7 B1199490 O-Ethylfusarubin CAS No. 71724-91-9

O-Ethylfusarubin

Cat. No.: B1199490
CAS No.: 71724-91-9
M. Wt: 334.3 g/mol
InChI Key: DNLAWMKLCWNAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Ethylfusarubin is a naphthoquinone pigment and a derivative of fusarubin, a secondary metabolite produced by fungi in the Fusarium genus, particularly Fusarium solani . Structurally, it features a naphthoquinone backbone with an ethyl ether substitution at the oxygen atom of the hydroxyl group, distinguishing it from its parent compound, fusarubin . This compound is part of a broader class of fungal pigments known for their antimicrobial, cytotoxic, and antioxidant properties, though its specific applications remain under investigation .

Properties

CAS No.

71724-91-9

Molecular Formula

C17H18O7

Molecular Weight

334.3 g/mol

IUPAC Name

3-ethoxy-5,10-dihydroxy-7-methoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-6,9-dione

InChI

InChI=1S/C17H18O7/c1-4-23-17(2)6-8-9(7-24-17)15(20)12-10(18)5-11(22-3)16(21)13(12)14(8)19/h5,19-20H,4,6-7H2,1-3H3

InChI Key

DNLAWMKLCWNAOU-UHFFFAOYSA-N

SMILES

CCOC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)C

Canonical SMILES

CCOC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)C

Synonyms

fusarubin ethyl ether
O-ethylfusarubin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between O-Ethylfusarubin and related compounds:

Compound Core Structure Substituents/Modifications Biological Activities Primary Source
This compound Naphthoquinone Ethyl ether group at hydroxyl position Antimicrobial, cytotoxic Fusarium solani
Fusarubin Naphthoquinone Unmodified hydroxyl group Antifungal, phytotoxic Fusarium solani
Hydroxydihydrofusarubin Dihydro-naphthoquinone Hydroxyl and hydrogenated quinone ring Antioxidant, redox modulation Fusarium spp.
O-Ethylhydroxydihydrofusarubin Dihydro-naphthoquinone Ethyl ether and hydroxyl groups Not well characterized Fusarium solani
Bostrycoidin Anthraquinone Linear tricyclic aromatic system Antiparasitic, antitumor Fusarium spp.
Key Observations:

Redox Properties: Hydroxydihydrofusarubin, with a hydrogenated quinone ring, may exhibit stronger antioxidant activity due to its reduced state .

Anthraquinones vs. Naphthoquinones: Bostrycoidin, an anthraquinone, demonstrates distinct bioactivities (e.g., antitumor effects) compared to naphthoquinones like this compound, likely due to differences in electron affinity and ring conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Ethylfusarubin
Reactant of Route 2
O-Ethylfusarubin

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